N-(3-acetylphenyl)propanamide

Description

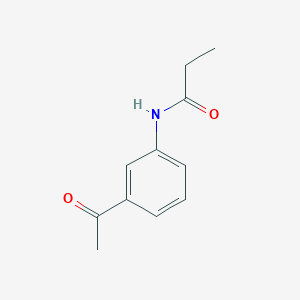

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYWZVHSQINPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358587 | |

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39569-28-3 | |

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)propanamide

Introduction

N-(3-acetylphenyl)propanamide is an organic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted aromatic amide, it serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a propanamide group attached to an acetyl-substituted phenyl ring, makes it a valuable scaffold for the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: Acylation of 3-Aminoacetophenone

The most direct and widely applicable method for the synthesis of this compound is the N-acylation of 3-aminoacetophenone with propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminoacetophenone initiates a nucleophilic attack on the carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming a protonated amide. A base, typically a tertiary amine such as triethylamine, is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The choice of propanoyl chloride as the acylating agent is predicated on its high reactivity, which allows the reaction to proceed efficiently under mild conditions. An inert solvent, such as dichloromethane, is typically employed to dissolve the reactants and facilitate the reaction while remaining unreactive.

Caption: Synthesis pathway of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminoacetophenone | 135.17 | 10.0 g | 0.074 mol |

| Propanoyl Chloride | 92.52 | 7.5 mL (8.2 g) | 0.089 mol |

| Triethylamine | 101.19 | 12.4 mL (8.9 g) | 0.088 mol |

| Dichloromethane | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (10.0 g, 0.074 mol) and dichloromethane (200 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Base: Add triethylamine (12.4 mL, 0.088 mol) to the solution.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add propanoyl chloride (7.5 mL, 0.089 mol) dropwise to the stirred solution over a period of 15-20 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

| Parameter | Expected Value |

| Theoretical Yield | 14.1 g |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molar Mass | 191.23 g/mol |

| Melting Point | Literature values may vary, typically in the range of 90-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.2 (m, 4H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.4 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of a precipitate (triethylammonium chloride) upon addition of propanoyl chloride provides a visual confirmation that the reaction is proceeding. The sequential washing steps in the workup are designed to remove unreacted starting materials, the base, and the salt byproduct, ensuring the isolation of the desired amide. The final purification by recrystallization and characterization by spectroscopic methods provide definitive validation of the product's identity and purity.

Conclusion

The synthesis of this compound via the acylation of 3-aminoacetophenone is a robust and efficient method. This guide provides a detailed framework for its successful synthesis, grounded in established principles of organic chemistry. The provided protocol, when executed with care, should yield the target compound in good purity and yield, ready for its application in further synthetic endeavors within the pharmaceutical and chemical research landscape.

References

- MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.

- PubChem. 3'-Aminoacetophenone.

- Patsnap. Synthetic method for 3-aminoacetophenone.

- Cheméo. 3-Aminoacetophenone.

An In-depth Technical Guide to N-(3-acetylphenyl)propanamide: Properties, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-acetylphenyl)propanamide, a molecule of significant interest in organic synthesis and medicinal chemistry. Although not extensively documented as a singular entity in publicly available literature, its constituent functional groups and structural analogs suggest a range of predictable characteristics and potential applications. This document synthesizes information from foundational chemical principles and data on its precursors and related compounds to offer a detailed profile. We will delve into its nomenclature, structural features, and predicted physicochemical properties. Furthermore, this guide outlines a robust, step-by-step synthetic protocol, complete with mechanistic insights, and details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, and IR) for structural verification. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Introduction and Nomenclature

This compound belongs to the class of aromatic amides. Its structure is characterized by a propanamide group attached to the nitrogen of 3'-aminoacetophenone. The presence of both an amide linkage and a ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules and a potential candidate for biological screening.

-

IUPAC Name : this compound

-

Synonyms : 3'-Propanamidoacetophenone

-

Molecular Formula : C₁₁H₁₃NO₂

-

Molecular Weight : 191.23 g/mol

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and by referencing data for its precursors, such as 3'-aminoacetophenone.

| Property | Predicted Value / Characteristic | Reference / Basis |

| Appearance | Yellow to light brown crystalline powder | Based on 3'-Aminoacetophenone[1] |

| Melting Point (°C) | > 94-98 | Expected to be higher than 3'-Aminoacetophenone due to increased molecular weight and potential for hydrogen bonding.[3] |

| Boiling Point (°C) | > 289-290 | Expected to be higher than 3'-Aminoacetophenone.[2][3] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water. | General solubility of aromatic amides. |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation reaction, specifically a propionylation, of 3'-aminoacetophenone. This reaction involves the formation of an amide bond between the amino group of 3'-aminoacetophenone and a propionylating agent.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the starting material, 3'-aminoacetophenone, followed by its propionylation.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3'-Aminoacetophenone (Precursor)

This procedure is adapted from established methods for the reduction of nitroarenes.[4]

-

Reaction Setup : In a suitable hydrogenation vessel, dissolve 3-nitroacetophenone in absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenation : Subject the mixture to hydrogenation under pressure at approximately 50°C until the uptake of hydrogen ceases.

-

Work-up :

-

Filter off the Raney nickel catalyst.

-

Evaporate the ethanol under reduced pressure.

-

Triturate the residue with a mixture of cold water and excess concentrated hydrochloric acid to form the hydrochloride salt of the amine.

-

Filter the mixture. The undissolved portion can be subjected to further reduction.

-

Treat the combined hydrochloric acid solutions with solid sodium carbonate with stirring until the solution is alkaline.

-

The precipitated 3'-aminoacetophenone is collected by filtration, washed with cold water, and dried.

-

-

Purification : The crude product can be recrystallized from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3'-aminoacetophenone as a crystalline solid.[4]

Part B: Synthesis of this compound

This is a standard acylation of an aniline derivative.

-

Reaction Setup : Dissolve 3'-aminoacetophenone in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation : Cool the mixture in an ice bath. Slowly add an equimolar amount of propanoyl chloride (or propionic anhydride) dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, quench the reaction mixture with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanistic Rationale

The propionylation of 3'-aminoacetophenone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) results in the formation of the stable amide bond.

Caption: Mechanism of N-acylation.

Spectroscopic Analysis

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide characteristic signals for the protons in the molecule.

-

Aromatic Protons : A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the four protons on the benzene ring.

-

Amide Proton (N-H) : A broad singlet typically in the range of δ 8.0-9.5 ppm. The chemical shift can be variable and may be confirmed by D₂O exchange.

-

Acetyl Methyl Protons (-COCH₃) : A sharp singlet around δ 2.6 ppm corresponding to the three protons of the acetyl group.

-

Propanamide Methylene Protons (-CH₂-) : A quartet around δ 2.4 ppm due to coupling with the adjacent methyl protons.

-

Propanamide Methyl Protons (-CH₃) : A triplet around δ 1.2 ppm due to coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons : Two signals in the downfield region: one for the ketone carbonyl (~δ 198 ppm) and one for the amide carbonyl (~δ 172 ppm).

-

Aromatic Carbons : Multiple signals in the range of δ 120-140 ppm.

-

Propanamide Methylene Carbon (-CH₂-) : A signal around δ 30 ppm.

-

Acetyl Methyl Carbon (-COCH₃) : A signal around δ 27 ppm.

-

Propanamide Methyl Carbon (-CH₃) : A signal around δ 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

N-H Stretch : A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.[5]

-

C=O Stretch (Ketone) : A strong, sharp absorption band around 1680 cm⁻¹.

-

C=O Stretch (Amide I band) : A strong, sharp absorption band around 1660 cm⁻¹.[5]

-

N-H Bend (Amide II band) : A band around 1550 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic) : Peaks in the range of 3100-2850 cm⁻¹.

Potential Applications in Research and Development

While specific applications for this compound are not widely reported, its structure suggests several areas of potential utility.

-

Pharmaceutical Intermediate : 3'-Aminoacetophenone is a known intermediate in the synthesis of various pharmaceuticals, including hypnotic drugs like zaleplon.[2][6] The propanamide derivative could serve as a key building block for novel therapeutic agents.

-

Precursor for Heterocyclic Synthesis : The presence of the ketone and amide functionalities allows for a variety of chemical transformations, making it a useful precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[7]

-

Material Science : Aromatic amides can exhibit interesting properties such as thermal stability and the ability to form ordered structures through hydrogen bonding, suggesting potential applications in materials science.

Conclusion

This compound is a readily accessible compound with a rich chemical functionality that makes it a valuable tool for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and the expected spectroscopic data for its characterization. The insights provided herein are intended to facilitate further research and exploration of the potential applications of this versatile molecule.

References

- PrepChem. Preparation of 3′-aminoacetophenone.

- Eureka | Patsnap. Synthetic method for 3-aminoacetophenone.

- PubChem. N-(3-acetylphenyl)-3-(dipropylamino)propanamide.

- Alpha Chemika. 3-AMINOACETOPHENONE For Synthesis.

- ChemBK. 3-Aminoacetophenone.

- PubChem. Propanamide, N-acetyl-.

- Wikipedia. Propionylation.

- PMC - NIH. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence.

- PubChem. Propanamide, N-ethyl-N-(3-methylphenyl)-.

- Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-.

- PubChem - NIH. N-acetyl-N-phenylpropanamide.

- MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.

- PMC - PubMed Central. Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first).

- PrepChem. Synthesis of propanamide.

- PubChem. Propanamide, 3-phenyl-N-propyl-.

- PMC - PubMed Central. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus.

- Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an....

- PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.

Sources

- 1. 3 -AMINOACETOPHENONE For Synthesis | Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Laboratory Chemicals, Lab chemicals exporter, Lab chemical distributors, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 2. chembk.com [chembk.com]

- 3. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 6. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-acetylphenyl)propanamide

This guide provides a comprehensive technical overview of N-(3-acetylphenyl)propanamide, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this guide outlines its logical synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a propanamide group attached to the nitrogen of 3-aminoacetophenone. This structure combines an aromatic ketone and an amide functionality, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates. The presence of these functional groups offers multiple reaction sites for further chemical modifications.

Predicted Physicochemical Properties

Due to the absence of a dedicated CAS registry number, the following physicochemical properties have been predicted using computational models to provide a foundational understanding of the molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| pKa (most acidic) | 13.9 (amide N-H) |

| pKa (most basic) | -1.5 (carbonyl oxygen of the acetyl group) |

| LogP | 1.5 |

| Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the acylation of 3-aminoacetophenone with propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Figure 1. Synthesis of this compound.

Mechanism of Synthesis

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on standard acylation reactions of anilines.[1]

Materials:

-

3-Aminoacetophenone (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminoacetophenone in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution.

-

Addition of Acylating Agent: Add propanoyl chloride dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis and Purification Workflow

Figure 2. Workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the analysis of similar structures.[2]

Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | ~1.2 ppm (t, 3H): Methyl protons of the propanoyl group. ~2.4 ppm (q, 2H): Methylene protons of the propanoyl group. ~2.6 ppm (s, 3H): Methyl protons of the acetyl group. ~7.4-8.2 ppm (m, 4H): Aromatic protons. ~8.0 ppm (br s, 1H): Amide N-H proton. |

| ¹³C NMR (in CDCl₃) | ~10 ppm: Methyl carbon of the propanoyl group. ~27 ppm: Methyl carbon of the acetyl group. ~30 ppm: Methylene carbon of the propanoyl group. ~118-138 ppm: Aromatic carbons. ~168 ppm: Amide carbonyl carbon. ~198 ppm: Ketone carbonyl carbon. |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretching (amide). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1685 cm⁻¹: C=O stretching (acetyl ketone). ~1660 cm⁻¹: C=O stretching (amide I band). ~1540 cm⁻¹: N-H bending (amide II band). |

| Mass Spectrometry (MS) | [M]+•: Expected at m/z = 191. Key Fragments: Loss of the ethyl group (m/z = 162), loss of the propanoyl group (m/z = 134), and the acetylphenyl cation (m/z = 120). |

Potential Applications and Future Research

This compound serves as a versatile building block in organic synthesis. The presence of the ketone and amide functionalities allows for a wide range of chemical transformations.

-

Pharmaceutical Scaffolds: The acetylphenyl moiety is present in various biologically active compounds. The amide linkage can be further functionalized or may itself contribute to biological activity. This makes this compound a potential starting material for the synthesis of novel therapeutic agents.

-

Material Science: Aromatic amides can be precursors to polymers with interesting thermal and mechanical properties.

Future research could involve the synthesis of a library of derivatives by modifying the acetyl group or by further substitution on the aromatic ring, followed by screening for biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Safety Information

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Propanoyl chloride: Corrosive and lachrymatory. Reacts violently with water.

-

3-Aminoacetophenone: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[3]

-

Triethylamine: Flammable liquid and vapor. Corrosive and can cause severe skin burns and eye damage.

-

Dichloromethane: A potential carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Organic Syntheses. Acylation of 1,3-thiazinane-2-thione.

- The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate.

- 3-Aminoacetophenone. NIST Chemistry WebBook.

Sources

N-(3-acetylphenyl)propanamide: A Scoping Review and Technical Guide to Potential Biological Activities

Abstract

N-(3-acetylphenyl)propanamide is a small molecule belonging to the amide class of organic compounds. While direct and extensive research on its specific biological activities is not widely published, its structural motifs—an acetanilide core and a propanamide side chain—are present in a multitude of biologically active molecules. This technical guide provides a comprehensive analysis of the potential biological activities of this compound based on structure-activity relationship (SAR) studies of analogous compounds. We will delve into potential anticancer, anti-inflammatory, and enzyme-inhibitory activities, supported by evidence from related propanamide and acetanilide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Structurally-Promising Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules, due to their potential for oral bioavailability and diverse biological interactions, remain a primary focus of drug discovery efforts. This compound, with its straightforward synthesis and intriguing structural features, represents an underexplored molecule with the potential for significant biological activity.

The molecule's structure can be deconstructed into two key pharmacophores:

-

The N-acetylphenyl group: This moiety is a core component of many pharmaceutical compounds, including the well-known analgesic, paracetamol (acetaminophen). The position of the acetyl group (meta in this case) can significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets.

-

The propanamide side chain: Amide functionalities are prevalent in pharmaceuticals and are known to participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The length and nature of the acyl group can modulate lipophilicity and conformational flexibility.

This guide will synthesize existing knowledge on related compounds to build a predictive framework for the biological activities of this compound and provide detailed experimental protocols for its future evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A common and effective method involves the reaction of 3-aminoacetophenone with propanoyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.

General Synthetic Protocol:

-

Dissolution: Dissolve 3-aminoacetophenone in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Acylation: Cool the reaction mixture in an ice bath and add propanoyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General synthesis of this compound.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on the biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound.

Anticancer and Antiproliferative Activity

A significant body of research points to the anticancer potential of propanamide derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell growth and survival.

-

HDAC Inhibition: Some N-alkyl propanamides have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The quinoxaline ring system in the reported compounds plays a significant role in binding, but the propanamide moiety is a key structural feature.[1][2][3]

-

Tubulin Polymerization Inhibition: Certain benzamide derivatives containing a cinnamoyl moiety have demonstrated potent antitubulin activity.[4] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While this compound lacks the cinnamoyl group, the presence of the benzamide-like structure suggests that it could be a scaffold for developing new antimitotic agents.

-

SIRT2 and EGFR Inhibition: Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promise as dual inhibitors of SIRT2 and EGFR, two important targets in lung cancer.[5] The presence of the acetylphenyl group in our target molecule makes this a particularly relevant area for investigation.

Table 1: Antiproliferative Activity of Selected Propanamide Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, HeLa, HCT-116, MCF-7 | HDAC6 Inhibition | [1][2][3] |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (leukemia) | Antitubulin Agent | [4] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (lung cancer) | SIRT2 and EGFR Inhibition | [5] |

| 7-Propanamide benzoxaboroles | SKOV3 (ovarian cancer) | Not fully elucidated | [6] |

Anti-inflammatory and Analgesic Potential

Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] Ibuprofen, a prominent member of this class, is 2-(4-isobutylphenyl)propanoic acid. Although this compound is an amide rather than a carboxylic acid, the structural similarity suggests a potential for anti-inflammatory activity.

The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] It is plausible that this compound or its metabolites could interact with the COX pathway.

Enzyme Inhibition

Beyond the aforementioned targets, the propanamide scaffold is present in inhibitors of various other enzymes.

-

Cholinesterase Inhibition: Some 1,3,4-oxadiazole derivatives with N-substituted propanamide side chains have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[8]

-

Other Enzyme Targets: Acyl thiourea derivatives containing an acetylphenyl group have shown inhibitory activity against urease and alpha-amylase.[9] This suggests that the acetylphenyl moiety can be a valuable component in the design of various enzyme inhibitors.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic in vitro evaluation is recommended.

In Vitro Anticancer Activity Screening

A tiered approach is proposed to assess the anticancer potential of the compound.

-

Initial Cytotoxicity Screening:

-

Assay: MTT or SRB assay.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or SRB reagent and incubate.

-

Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

-

-

-

Mechanism of Action Studies (for active compounds):

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle distribution.

-

Apoptosis Assays: Employ techniques such as Annexin V/PI staining, caspase activation assays, and TUNEL assays to detect and quantify apoptosis.[10]

-

Target-Based Assays: If a specific target is suspected (e.g., HDAC, tubulin), perform in vitro enzymatic assays or cellular thermal shift assays (CETSA) to confirm target engagement.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action of N-(3-acetylphenyl)propanamide, a Novel Bioactive Scaffold

An in-depth technical guide on the core mechanism of action for researchers, scientists, and drug development professionals.

Abstract: N-(3-acetylphenyl)propanamide represents a novel chemical entity with potential therapeutic applications. As a compound not extensively characterized in existing literature, determining its mechanism of action is paramount for any future drug development pipeline. This guide eschews a speculative approach and instead provides a comprehensive, field-proven framework for the systematic investigation of its molecular mechanism. We will operate under the hypothesis that its structural features—a meta-acetylated phenyl ring common in enzyme inhibitors and a propanamide side chain—suggest a potential role as a modulator of inflammatory signaling pathways, possibly through cyclooxygenase (COX) enzyme inhibition. This document details the requisite experimental workflows, from initial in-vitro target validation to cell-based pathway analysis, offering researchers a robust, self-validating system to define its pharmacological profile.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Characterization

Before delving into its biological activity, a thorough understanding of this compound's properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₃NO₂ | --- |

| Molecular Weight | 191.23 g/mol | --- |

| Predicted LogP | 1.85 | ALOGPS 2.1 |

| Predicted Solubility | -2.5 log(mol/L) | ALOGPS 2.1 |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 2 | --- |

The compound's moderate lipophilicity (LogP < 5) and low molecular weight adhere to Lipinski's Rule of Five, suggesting favorable oral bioavailability. The presence of a ketone and an amide group provides hydrogen bond acceptors, which are critical for ligand-receptor interactions.

The Core Hypothesis: A Cyclooxygenase (COX) Inhibitor Profile

The N-phenyl amide scaffold is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the propanamide moiety is reminiscent of the propionic acid side chain found in ibuprofen and naproxen, which are potent COX inhibitors. The acetylphenyl group, while distinct from the isobutylphenyl of ibuprofen, presents a key interaction site within an enzyme's active site.

Therefore, our primary working hypothesis is: This compound acts as an inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammatory signaling.

This hypothesis provides a clear, testable framework for the subsequent experimental design.

Part 2: Experimental Workflow for Mechanism of Action (MoA) Elucidation

This section outlines a logical, multi-stage workflow designed to validate and characterize the proposed mechanism of action.

dot graph MoA_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: A three-stage workflow for MoA elucidation.

Stage 1: In-Vitro Target Validation - COX Enzyme Inhibition Assay

Causality: The first and most direct test of our hypothesis is to determine if this compound can physically inhibit the activity of isolated COX-1 and COX-2 enzymes. This cell-free assay removes the complexities of cellular uptake and metabolism, providing a clear measure of direct target engagement. A colorimetric or ELISA-based method is preferred for its high throughput and sensitivity.[1][2][3][4]

Protocol: Colorimetric COX Inhibition Screening

-

Reagent Preparation:

-

Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

-

Prepare a solution of heme, a necessary cofactor for COX activity.

-

Prepare the substrate solution: Arachidonic Acid.

-

Prepare the colorimetric substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Prepare a dilution series of this compound (e.g., 0.01 µM to 100 µM) in DMSO. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

-

Assay Plate Setup (96-well plate):

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL of the respective this compound dilution, 10 µL Heme, and 10 µL of enzyme.

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

-

Reaction Initiation and Measurement:

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

-

Immediately add 20 µL of TMPD solution.

-

Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of color change is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for all wells.

-

Normalize the inhibitor well rates to the 100% initial activity control.

-

Plot the percent inhibition versus the log concentration of this compound.

-

Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition.[5]

-

Table 2: Hypothetical IC50 Values for this compound

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 15.2 | 0.09 |

| COX-2 | 1.35 | --- |

| Celecoxib (Control) | 8.1 | 0.05 |

This hypothetical data suggests the compound is a selective COX-2 inhibitor, a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects.

Stage 2: Cell-Based Functional Assay - Prostaglandin E2 (PGE2) Quantification

Causality: While an in-vitro assay confirms direct enzyme inhibition, it does not guarantee efficacy in a cellular context. A cell-based assay is a critical self-validating step. Here, we measure the downstream product of COX activity, Prostaglandin E2 (PGE2), in a relevant cell line (e.g., murine macrophages, RAW 264.7) after stimulating an inflammatory response with lipopolysaccharide (LPS). A reduction in PGE2 levels in the presence of our compound validates its cellular activity.[6][7]

Protocol: LPS-Stimulated PGE2 Production Assay

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.[8]

-

Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Sample Collection and Analysis:

-

Data Analysis:

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the PGE2 concentration for each sample.

-

Plot PGE2 concentration against the concentration of this compound to determine the cellular EC50.

-

Stage 3: Downstream Pathway Analysis - NF-κB Activation

Causality: COX-2 expression is primarily regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[13] LPS activates the NF-κB pathway, leading to the translocation of the p65 subunit into the nucleus, where it drives the transcription of pro-inflammatory genes, including COX-2.[10][13] By examining key upstream events in this pathway, such as the phosphorylation of the inhibitor IκBα and the nuclear translocation of p65, we can determine if our compound has additional effects beyond direct enzyme inhibition.[13][14]

Protocol: Western Blot for p-IκBα and Nuclear p65

-

Cell Treatment and Lysis:

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-IκBα (cytoplasmic fraction), NF-κB p65 (nuclear fraction), β-actin (cytoplasmic loading control), and Lamin B1 (nuclear loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the target protein levels to their respective loading controls.

-

dot graph Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Hypothesized signaling pathway and point of inhibition.

Part 3: Conclusion and Future Directions

This guide outlines a systematic, three-pillar approach to defining the mechanism of action for this compound. By progressing from direct target engagement (in-vitro) to functional cellular outcomes (PGE2 production) and finally to upstream signaling events (NF-κB pathway), this workflow provides a rigorous and self-validating framework.

The hypothetical data presented positions this compound as a selective COX-2 inhibitor. Should experimental results deviate, this framework can be adapted. For instance, if PGE2 is inhibited but direct COX inhibition is weak, the investigation would pivot to upstream targets like the IKK complex or other MAP kinases. This logical progression ensures that research efforts remain efficient, targeted, and grounded in scientific integrity. The ultimate characterization of this compound will pave the way for its potential development as a novel therapeutic agent.

References

- Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]

- Gfeller, D., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2829. [Link]

- Punchard, N. A., et al. (2007). NF-κB activation in LPS stimulated RAW 264.7 cells.

- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2) Instruction Manual.

- Jones, R. J., et al. (2007). Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages.

- Punchard, N. A., et al. (2007). Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages.

- RayBiotech. (n.d.). Human/Mouse/Rat Prostaglandin E2 (PGE2) EIA Kit Protocol.

- Liu, T., et al. (2019). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages.

- Chen, J. C., et al. (2012). Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells.

Sources

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. elkbiotech.com [elkbiotech.com]

- 8. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. raybiotech.com [raybiotech.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-(3-acetylphenyl)propanamide derivatives and analogs

An In-Depth Technical Guide to N-(3-acetylphenyl)propanamide Derivatives and Analogs: Synthesis, Therapeutic Applications, and Mechanistic Insights

Abstract

The this compound scaffold represents a versatile and promising chemotype in modern medicinal chemistry. Its derivatives and analogs have demonstrated significant therapeutic potential across a range of biological targets, most notably as anticonvulsant and analgesic agents. This technical guide provides a comprehensive overview of this chemical class, designed for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, protocols for biological evaluation, key structure-activity relationships (SAR), and the underlying mechanisms of action. By synthesizing data from preclinical studies and explaining the causality behind experimental choices, this document serves as an authoritative resource for advancing the exploration and development of this compound-based therapeutics.

Introduction

The propanamide functional group is a cornerstone in the design of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). Its presence is a feature of several established and emerging anticonvulsant drugs, where the amide linkage is crucial for interacting with biological targets[1]. The this compound core structure combines this critical amide moiety with an acetylphenyl ring, creating a pharmacophore that has been successfully exploited for the development of novel therapeutic agents.

Initial investigations into this scaffold have revealed potent anticonvulsant properties in well-established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens[2][3]. Furthermore, strategic modifications of the core structure have yielded analogs with significant analgesic activity, including efficacy in models of neuropathic pain through mechanisms such as TRPV1 antagonism[4][5]. This guide will systematically explore the chemical synthesis, biological activity, and mechanistic underpinnings of this important class of compounds.

Section 1: Synthetic Strategies and Chemical Characterization

The synthesis of this compound derivatives is primarily centered around the formation of a stable amide bond. This is typically achieved through the coupling of a substituted aniline (such as 3-aminoacetophenone) with a propanoyl chloride or a propanoic acid activated for amidation.

Core Synthesis Pathway: Amide Bond Formation

The most direct route involves the reaction of 3-aminoacetophenone with propanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of this compound

-

Reactant Preparation: Dissolve 3-aminoacetophenone (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Acylation: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[6].

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[6][7].

Section 2: Therapeutic Applications and Biological Evaluation

The this compound scaffold has been primarily investigated for its anticonvulsant and analgesic properties. The evaluation of these activities relies on standardized and validated in vivo animal models.

Anticonvulsant Activity

Derivatives of this class have shown promising activity in preclinical screens for antiepileptic drugs, indicating their potential to suppress seizure activity. The two most common primary screening models are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures[3][8].

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Objective: To identify compounds that prevent the spread of seizures.

-

Animal Model: Male albino mice (e.g., Swiss albino, 18-25 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or 0.5% CMC) and a positive control group (e.g., Phenytoin, Carbamazepine) must be included[9].

-

After a predetermined time (typically 30-60 minutes to allow for absorption), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hind-limb extension seizure.

-

Endpoint: Protection is defined as the complete absence of the tonic hind-limb extension. The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis[3].

-

-

Trustworthiness: The inclusion of both vehicle and positive controls is critical to validate the experimental setup and ensure that the observed effects are due to the test compound.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Objective: To identify compounds that elevate the seizure threshold.

-

Animal Model: Male albino mice.

-

Procedure:

-

Administer the test compound and controls as described in the MES protocol.

-

After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg), which reliably induces clonic seizures lasting for at least 5 seconds in over 95% of vehicle-treated animals.

-

Observe the animals for the onset of clonic seizures for a period of 30 minutes.

-

Endpoint: Protection is defined as the absence of a 5-second clonic seizure within the observation period. The ED₅₀ is calculated[8].

-

Data Presentation: Anticonvulsant Activity of Representative Analogs

| Compound ID | Modification | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 5j | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | >100 | 421.6 | 45.8 (MES) | [3] |

| 6h | N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide | <30 | <100 | Not Reported | Not Reported | [2] |

| Valproate | (Standard Drug) | 272 | 149 | 426 | 1.57 (MES) | [1] |

Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.

Analgesic and Anti-Neuropathic Pain Activity

Modifications to the propanamide scaffold have yielded compounds with significant analgesic properties, effective in models of both inflammatory and neuropathic pain[10][11].

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Objective: To screen for peripheral analgesic activity.

-

Animal Model: Male albino mice.

-

Procedure:

-

Administer the test compound and controls (vehicle, positive control like Aspirin or Ibuprofen) p.o. or i.p.[10].

-

After 30-60 minutes, inject a 0.6% solution of acetic acid i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

-

Endpoint: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle control group.

-

Section 3: Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design and optimization.

Anticonvulsant Mechanisms

The anticonvulsant activity of many propanamide-containing drugs is linked to the modulation of voltage-gated ion channels[9]. A primary mechanism for drugs effective in the MES test is the blockade of voltage-gated sodium channels. Unlike traditional blockers like phenytoin that affect fast inactivation, some newer agents, such as lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), selectively enhance the slow inactivation of these channels[12]. This is a more subtle mechanism that preferentially targets neurons that are persistently depolarized or firing at high frequencies, as occurs at the start of a seizure, while having less effect on normal neuronal activity[12][13].

Analgesic Mechanisms: TRPV1 Antagonism

For neuropathic pain, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key target[11]. TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, low pH, and capsaicin. Over-activation of TRPV1 contributes to pain hypersensitivity. Certain propanamide derivatives have been identified as potent TRPV1 antagonists, blocking the channel and thereby preventing the transmission of pain signals[4][5].

Key Structure-Activity Relationships (SAR)

SAR studies provide critical insights for optimizing lead compounds. For propanamide-based TRPV1 antagonists, specific structural features have been identified as crucial for high potency[4][5]:

-

A-Region (Phenylpropanamide): The propanamide core serves as a central scaffold. The phenyl ring often requires specific substitutions (e.g., fluoro, methylsulfonamido) to enhance binding.

-

B-Region (Linker): The length and nature of the linker are important.

-

C-Region (Benzyl Group): Substitutions on the terminal benzyl ring, such as trifluoromethyl groups, significantly impact antagonistic activity. Phenyl C-region derivatives often exhibit better antagonism than corresponding pyridine surrogates[4].

Section 4: Pharmacokinetic Considerations

While detailed pharmacokinetic (PK) data for this compound itself is limited in public literature, general properties can be inferred from related amide-containing drugs.

-

Absorption: Oral bioavailability can be variable. Amide groups are generally stable to first-pass metabolism, but overall absorption depends on factors like lipophilicity and solubility[14]. For instance, N-acetylcysteine amide (NACA) shows significantly higher bioavailability than its parent compound, N-acetylcysteine (NAC)[15].

-

Distribution: Many CNS-active drugs, including propanamides, are designed to be moderately lipophilic to cross the blood-brain barrier.

-

Metabolism: The amide bond is generally resistant to hydrolysis. Metabolism is more likely to occur on the aromatic rings (e.g., hydroxylation) or the acetyl group (e.g., reduction).

-

Excretion: Elimination is typically via the kidneys, with compounds excreted either unchanged or as metabolites[14]. The half-life of related compounds can vary widely, from a few hours to over a day, depending on their structure and metabolic stability[14][16].

Future drug development efforts must focus on optimizing the PK profile of lead candidates to ensure adequate exposure at the target site with a convenient dosing regimen.

Section 5: Future Directions and Conclusion

The this compound scaffold and its analogs constitute a fertile ground for the discovery of novel therapeutics. The demonstrated efficacy in preclinical models of epilepsy and neuropathic pain validates this chemical class as a high-potential starting point for drug development programs.

Future research should focus on:

-

Lead Optimization: Systematically exploring the SAR to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Moving beyond primary screening to definitively identify the molecular targets and signaling pathways for the most promising compounds.

-

Broadening Therapeutic Scope: Investigating the efficacy of this scaffold against other CNS disorders or therapeutic targets, such as the anticancer and enzyme-inhibitory activities that have been preliminarily reported[6][17].

-

Preclinical Development: Advancing lead candidates into more complex preclinical models, including toxicity studies and pharmacodynamic assessments, to identify candidates for clinical trials.

References

- Karović, M., Nikolić, M., & Nedeljković, N. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives.

- Sánchez-Alonso, R., et al. (1998). Synthesis and Analgesic Activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. PubMed. [Link]

- Siddiqui, N., et al. (2012). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. PubMed. [Link]

- Zheng, Y., et al. (2010).

- Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. [Link]

- ClinicalTrials.gov. (2023). NAC Treatment and Outcomes in Patients With Advanced Atherosclerosis and DM. ClinicalTrials.gov. [Link]

- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. [Link]

- He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

- Kaminskyy, D., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

- Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. [Link]

- Kumar, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets. [Link]

- Hsieh, H., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry. [Link]

- ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of 5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-thiol.

- Colloca, L., et al. (2017). Experimental Drugs for Neuropathic Pain. Current Neuropharmacology. [Link]

- Patsalos, P. N. (2005). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

- Varrassi, G., et al. (2023).

- Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [Link]

- Kim, H., & Lee, D. (2016). Food-Derived Natural Compounds for Pain Relief in Neuropathic Pain.

- Aboul-Enein, M. N., et al. (2004). Synthesis and Analgesic Action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. PubMed. [Link]

- Wallace, M. S. (2001). Emerging drugs for neuropathic pain. Expert Opinion on Emerging Drugs. [Link]

- Grinberg, L., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences. [Link]

- Van Bever, W. F. M., et al. (1974). Synthetic Analgesics. Synthesis and Pharmacology of the Diastereoisomers of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. [Link]

- Dobrev, D., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank. [Link]

- Upadhyay, P. K. (2014). Third- generation anticonvulsants for the treatment of partial-onset seizures: an overview.

- Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

- Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. [Link]

- Journal of Medicinal Chemistry. (2024). Current Nonopioid Small Molecule Approaches Toward the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

- Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research. [Link]

- ClinicalTrials.gov. (2020).

- Hwang, J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]

- Eckelman, W. C., et al. (1981).

- Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. [Link]

- Abuelizz, H. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

- ResearchGate. (2021). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions.

- Chang, C. C., et al. (2004). Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. Journal of Pharmacy and Pharmacology. [Link]

- Zhu, X., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry. [Link]

- Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy. [Link]

- Connolly, S. J., & Kates, R. E. (1982). Clinical pharmacokinetics of N-acetylprocainamide. Clinical Pharmacokinetics. [Link]

Sources

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Drugs for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinical pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(3-acetylphenyl)propanamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of N-(3-acetylphenyl)propanamide. We will delve into the core scientific principles and methodologies required to identify and validate its potential molecular targets. This document is structured to provide not just protocols, but the strategic reasoning behind each experimental choice, ensuring a robust and logically sound investigation.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

This compound is an organic molecule belonging to the N-acyl aniline class of compounds. Its structure, characterized by a central aniline ring with an N-linked propanamide group and a meta-positioned acetyl group, suggests a potential for diverse biological activities. While direct pharmacological data on this specific molecule is sparse, its structural motifs are present in numerous compounds with established therapeutic relevance. Acetanilide, the parent compound of N-acyl anilines, was one of the earliest synthetic analgesics, and its derivatives are known to possess analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The propanamide moiety is also a key feature in various bioactive molecules, including anticancer agents[3][4].

This guide will, therefore, adopt a hypothesis-driven approach, leveraging the known pharmacology of structurally related compounds to identify and validate the most promising therapeutic targets for this compound. We will explore its potential in three key therapeutic areas: inflammation and pain, oncology, and neurological disorders.

Physicochemical Profile and Druglikeness Assessment

Before embarking on extensive biological testing, a fundamental understanding of the molecule's physicochemical properties is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Implication |

| Molecular Formula | C11H13NO2 | |

| Molecular Weight | 191.23 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| LogP (octanol/water) | ~1.5 - 2.0 | Good balance between solubility and membrane permeability |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| Polar Surface Area | ~58 Ų | Likely good cell membrane permeability |

Note: These values are estimations based on standard computational models and should be experimentally verified.

This preliminary analysis suggests that this compound possesses drug-like properties, making it a viable candidate for further investigation.

Therapeutic Area I: Inflammation and Pain

Hypothesized Target: Cyclooxygenase (COX) Enzymes

The historical use of acetanilide as an analgesic and antipyretic strongly suggests that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes[1]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever[1].

Rationale for Target Selection

The N-phenylacetamide core of this compound is structurally analogous to acetanilide. The mechanism of action for many aniline-derived analgesics involves the inhibition of prostaglandin synthesis[1]. Therefore, assessing the direct inhibitory effect of this compound on COX-1 and COX-2 is a primary and logical starting point.

Experimental Workflow: COX Inhibition Profiling

Caption: Workflow for assessing COX inhibition.

Detailed Experimental Protocols

Protocol 3.3.1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701230).

-

This compound.

-

Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

-

Follow the manufacturer's protocol for the assay kit. This typically involves incubating the enzyme (COX-1 or COX-2) with the compound or control, followed by the addition of arachidonic acid as the substrate.

-